BIO-Acetoxime is a potent and selective GSK-3a/b inhibitor that reduces invasiveness of gliomas and extends animal survival in intracranial glioma models. Also, BIO-Acetoxime induces Wnt signaling and inhibits CD8+ T cell effector differentiation. BIO-acetoxime is a synthetic derivative of a compound from the Mediterranean mollusk Hexaplex trunculus. BIO-Acetoxime protects cells from varicella infection. BIO-acetoxime may suppress viral gene expression and protect oral epithelial cells from HSV-1 infection.
GSK-3 Inhibitor X
CAS No.: 667463-85-6
Cat. No.: VC0521283
Molecular Formula: C18H12BrN3O3
Molecular Weight: 398.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 667463-85-6 |
---|---|
Molecular Formula | C18H12BrN3O3 |
Molecular Weight | 398.2 g/mol |
IUPAC Name | [[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |
Standard InChI | InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3 |
Standard InChI Key | HUDSYNWJCPDHLL-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
SMILES | CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
Canonical SMILES | CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
Appearance | Solid powder |
Introduction
GSK-3 Inhibitor X, also referenced under CAS number 740841-15-0, is a small molecule inhibitor that controls the biological activity of GSK-3. It is primarily used in research applications focusing on phosphorylation and dephosphorylation processes . As an acetoxime analog of BIO (GSK-3 Inhibitor IX), GSK-3 Inhibitor X represents an important tool in understanding the role of GSK-3 in various cellular processes and pathological conditions.
GSK-3 itself is a highly conserved protein serine/threonine kinase that plays central roles in coordinating catabolic and anabolic pathways . This enzyme typically inhibits the activity of its substrates through targeted phosphorylation, thereby maintaining cellular homeostasis. While GSK-3 activity is essential for normal neurodevelopment, its hyperactivity has been implicated in psychiatric conditions, cognitive dysfunction, and neurodegeneration .
Chemical Structure and Properties
GSK-3 Inhibitor X is chemically known as (2ʹZ,3ʹE)-6-Bromoindirubin-3ʹ-acetoxime, also referred to as BIO-Acetoxime in scientific literature . Its chemical and physical properties are detailed in Table 1.
Table 1: Chemical and Physical Properties of GSK-3 Inhibitor X
Property | Value |
---|---|
CAS Number | 740841-15-0 |
Chemical Formula | C₁₈H₁₂BrN₃O₃ |
Molecular Weight | 398.21 Da |
Chemical Name | (2ʹZ,3ʹE)-6-Bromoindirubin-3ʹ-acetoxime |
Synonyms | BIO-Acetoxime |
Physical Appearance | Not specified in available data |
Purity | ≥95% by HPLC |
Packaging | Typically under inert gas in plastic ampoule |
The compound represents a modification of the indirubin structure, specifically featuring a bromine atom at position 6 and an acetoxime group at the 3' position . This structural configuration contributes to its enhanced selectivity for GSK-3 compared to other kinase inhibitors.
Mechanism of Action
GSK-3 Inhibitor X functions by selectively inhibiting the catalytic activity of GSK-3, a kinase that plays crucial roles in numerous signaling pathways. GSK-3 has two key functional domains: a primed-substrate binding domain that recruits substrates, and a kinase domain that phosphorylates the substrate . The inhibitor likely targets these domains to prevent GSK-3 from phosphorylating its substrates.
Unlike most protein kinases that require activation signals, GSK-3 is active in its basal state and is inhibited in response to various physiological stimuli . GSK-3 Inhibitor X interrupts this baseline activity, preventing the phosphorylation of GSK-3 substrates and thereby modulating downstream signaling pathways.
The inhibition of GSK-3 by compounds like GSK-3 Inhibitor X typically results in the activation of biological responses that are normally suppressed by GSK-3 activity. This inhibition can lead to enhanced cellular processes such as glycogen synthesis, protein synthesis, and cell survival pathways, depending on the cellular context.
Biological Activity and Selectivity
GSK-3 Inhibitor X exhibits greater selectivity for GSK-3α/β compared to other kinases, making it a valuable tool for specifically studying GSK-3-dependent processes. According to available data, GSK-3 Inhibitor X has an IC₅₀ value of 10 nM for GSK-3α/β, indicating high potency .
What distinguishes GSK-3 Inhibitor X from other similar inhibitors is its selectivity profile. It exhibits weak effects on other kinases such as Cdk5/p25, Cdk2/A, and Cdk1/B, with IC₅₀ values of 2.4 µM, 4.3 µM, and 63 µM, respectively . This represents a 240-fold, 430-fold, and 6300-fold selectivity for GSK-3 over these kinases. Additionally, it weakly affects the activities of Cdk4/D1 and many other kinases with IC₅₀ values ≥10 µM .
Interestingly, GSK-3 Inhibitor X also acts as an aryl hydrocarbon receptor agonist in both yeast (EC₅₀ ≥ 0.1 µM) and mammalian (EC₅₀ = 0.16 µM) reporter systems , suggesting potential pleiotropic effects beyond GSK-3 inhibition.
Challenges and Future Directions
While GSK-3 inhibitors like GSK-3 Inhibitor X show promise in preclinical research, several challenges need to be addressed to advance their development for therapeutic applications.
One major challenge is achieving isoform specificity. GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which have distinct roles in different tissues and physiological processes . Most available GSK-3 inhibitors, including GSK-3 Inhibitor X, target both isoforms, potentially leading to unwanted side effects. Recent research has identified natural compounds like Psoralidin and Rosmarinic acid that show some degree of isoform selectivity, potentially offering a path forward for more targeted therapies .
Another challenge is the potential for off-target effects. GSK-3 is involved in numerous signaling pathways, and its inhibition can affect multiple cellular processes beyond the intended therapeutic target. For instance, GSK-3 Inhibitor X also acts as an aryl hydrocarbon receptor agonist , which could complicate its therapeutic application.
Long-term safety is also a concern, as chronic inhibition of GSK-3 could potentially lead to adverse effects. For example, while lithium has been used clinically for decades as a mood stabilizer, it has a narrow therapeutic window and requires careful monitoring to avoid toxicity .
Future research directions for GSK-3 Inhibitor X and other GSK-3 inhibitors include:
-
Development of isoform-specific inhibitors to minimize off-target effects
-
Exploration of tissue-specific delivery methods to target particular organs or tissues
-
Combination therapies that might allow for lower doses of GSK-3 inhibitors
-
Detailed mechanistic studies to better understand the downstream effects of GSK-3 inhibition in different cellular contexts
-
Clinical studies to evaluate safety and efficacy in human subjects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume